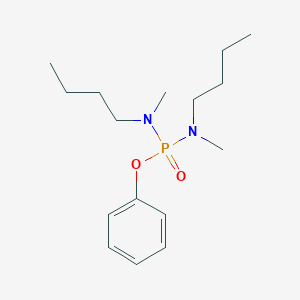
Phosphorodiamidic acid, N,N'-dibutyl-N,N'-dimethyl-, phenyl ester
Description
Properties
CAS No. |
16613-92-6 |
|---|---|
Molecular Formula |
C16H29N2O2P |
Molecular Weight |
312.39 g/mol |
IUPAC Name |
N-[[butyl(methyl)amino]-phenoxyphosphoryl]-N-methylbutan-1-amine |
InChI |
InChI=1S/C16H29N2O2P/c1-5-7-14-17(3)21(19,18(4)15-8-6-2)20-16-12-10-9-11-13-16/h9-13H,5-8,14-15H2,1-4H3 |
InChI Key |
HMMSDCDWINKIDT-UHFFFAOYSA-N |
SMILES |
CCCCN(C)P(=O)(N(C)CCCC)OC1=CC=CC=C1 |
Canonical SMILES |
CCCCN(C)P(=O)(N(C)CCCC)OC1=CC=CC=C1 |
Other CAS No. |
16613-92-6 |
Synonyms |
N,N'-Dibutyl-N,N'-dimethyldiamidophosphoric acid phenyl ester |
Origin of Product |
United States |
Preparation Methods
KF31327 can be synthesized through a series of chemical reactions starting from 7-chloro-2,4(1H,3H)-quinazolinedioneThe reaction conditions typically include the use of specific reagents and solvents to facilitate the formation of the compound .
Industrial production methods for KF31327 involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification and crystallization to obtain the final product in its dihydrochloride form .
Chemical Reactions Analysis
KF31327 undergoes several types of chemical reactions, including:
Oxidation: KF31327 can be oxidized under specific conditions to form various oxidation products.
Reduction: The compound can be reduced to form different reduced derivatives.
Substitution: KF31327 can undergo substitution reactions where specific functional groups are replaced with others.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
KF31327 has a wide range of scientific research applications, including:
Chemistry: Used as a selective inhibitor in studies involving cyclic nucleotide phosphodiesterase 5.
Biology: Investigated for its effects on cellular signaling pathways and platelet aggregation.
Medicine: Potential therapeutic applications in treating conditions related to phosphodiesterase 5 activity, such as erectile dysfunction and pulmonary hypertension.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents .
Mechanism of Action
KF31327 exerts its effects by inhibiting the activity of cyclic nucleotide phosphodiesterase 5. This inhibition leads to an increase in intracellular cyclic guanosine monophosphate (cGMP) levels, which in turn affects various cellular processes. The compound acts as a non-competitive inhibitor, meaning it binds to a site other than the active site of the enzyme, altering its activity .
Comparison with Similar Compounds
KF31327 is compared with other similar compounds such as sildenafil, vardenafil, and tadalafil. These compounds also inhibit phosphodiesterase 5 but differ in their potency, selectivity, and mechanism of action. KF31327 has been shown to be more potent than sildenafil in inhibiting phosphodiesterase 5 from canine trachea . The unique structure of KF31327, specifically its imidazoquinazoline derivative, contributes to its distinct properties and effectiveness .
Similar compounds include:
Sildenafil: Known for its use in treating erectile dysfunction.
Vardenafil: Another phosphodiesterase 5 inhibitor with similar applications.
Tadalafil: Used for treating erectile dysfunction and pulmonary hypertension.
KF31327 stands out due to its higher potency and selectivity compared to these similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


